Reactive red 63 Reactive red 63
Brand Name: Vulcanchem
CAS No.: 12237-09-1
VCID: VC0225917
InChI:
SMILES:
Molecular Formula: C11H8N2O
Molecular Weight: 0

Reactive red 63

CAS No.: 12237-09-1

Cat. No.: VC0225917

Molecular Formula: C11H8N2O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Reactive red 63 - 12237-09-1

Specification

CAS No. 12237-09-1
Molecular Formula C11H8N2O
Molecular Weight 0

Introduction

Chemical Structure and Properties

Chemical Classification

Reactive Red 63 belongs to the azo dye family, which are defined by the presence of one or more azo groups (-N=N-) linking two aromatic systems. The reactivity of this dye is attributed to its ability to form stable covalent bonds with fiber molecules, resulting in strong coloration. Like other reactive dyes, it contains reactive groups that can form covalent bonds with the hydroxyl groups of cellulosic fibers.

Physical and Chemical Properties

Reactive Red 63 is characterized by its high water solubility due to the presence of sulfonic acid groups, making it suitable for industrial applications in aqueous environments. The molecular structure features multiple aromatic rings and functional groups that contribute to its color and reactivity.

The dye's reactivity comes from its functional groups that enhance its interaction with hydroxyl groups in cellulose fibers. Similar reactive red dyes have been shown to have absorption maxima (λmax) in the range of 515-540 nm, though the specific value for Reactive Red 63 would need to be determined through spectroscopic analysis .

Synthesis and Production Methods

General Synthesis Routes

Reactive Red 63 is synthesized through chemical processes involving diazotization and coupling reactions. It is derived from aromatic amines, which are common precursors in the production of azo dyes. Similar to other reactive red dyes, the synthesis typically involves a multi-step process:

  • Diazotization of an aromatic amine component

  • Coupling reaction with appropriate coupling components

  • Introduction of reactive groups for bonding with fibers

Reaction Conditions

The synthesis may occur under controlled conditions to optimize yield and purity. For similar reactive red dyes, the following conditions are commonly employed:

  • Diazotization is typically performed at low temperatures (0-5°C) to prevent decomposition of the diazonium salt

  • Coupling reactions are usually conducted at controlled pH (4-8) and moderate temperatures

  • The final product is purified through crystallization or filtration methods to remove unreacted materials and byproducts

Applications in Textile Industry

Dyeing Processes

Reactive Red 63 is primarily used in the textile industry for dyeing cellulosic fibers such as cotton. The dyeing process typically occurs at elevated temperatures and involves several steps:

  • Dissolution of the dye in water

  • Addition of salts to promote dye exhaustion onto the fiber

  • Addition of alkali to promote the reaction between the dye and fiber

  • Washing to remove unfixed dye

Dyeing Parameters and Performance

The optimal dyeing conditions for reactive red dyes similar to Reactive Red 63 include:

  • Temperature: Typically 60-90°C depending on the specific dye and fiber

  • pH: Generally alkaline conditions (pH 10-11) to facilitate covalent bond formation

  • Salt concentration: Usually 20-40 g/L to improve dye exhaustion

  • Time: 1-2 hours for complete reaction

Studies on similar reactive red dyes have shown that dyeing performance is influenced by several factors including pH, temperature, salt concentration, and dye concentration. Higher temperatures generally increase the rate of dye fixation, though excessive temperatures can lead to dye hydrolysis .

Environmental Impact and Degradation Studies

Environmental Concerns

Like other reactive dyes, Reactive Red 63 poses environmental challenges when released in wastewater from textile industries. The main concerns include:

  • Resistance to biodegradation due to complex aromatic structures

  • Potential toxicity to aquatic organisms

  • Interference with photosynthetic processes in aquatic ecosystems

  • Aesthetic pollution of water bodies

Degradation and Removal Methods

Various techniques have been studied for the removal and degradation of reactive dyes from aqueous environments:

Biological Methods

Microbial degradation has shown promise for reactive azo dyes. Studies have isolated bacterial strains from textile wastewater that can decolorize azo dyes with varying efficiency. The decolorization percentage typically follows a pattern of decreasing efficiency: Monoazo > Diazo > Triazo .

Adsorption Studies

Adsorption is one of the most effective methods for removing reactive dyes from wastewater. Various adsorbents have been studied, including:

  • Activated carbon

  • Natural materials like eggshells

  • Biomass-based adsorbents

  • Polymer-based adsorbents like poly(vinyl alcohol) hydrogels

Adsorption kinetics typically follow pseudo-second-order models, indicating chemisorption as the rate-limiting step . The Langmuir isotherm often provides the best fit for adsorption equilibrium data, suggesting monolayer adsorption .

Advanced Oxidation Processes

Advanced oxidation processes such as Fenton's reagent, ozonation, and sonochemical methods have been investigated for the degradation of reactive dyes. These processes generate hydroxyl radicals that can break down the azo bonds and aromatic structures of the dyes .

Analytical Methods for Characterization

Spectroscopic Analysis

UV-Visible spectroscopy is commonly used to determine the concentration of reactive dyes in solution. FTIR spectroscopy can provide information about the functional groups present in the dye structure and can be used to monitor degradation processes .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is often employed for the separation and quantification of reactive dyes and their degradation products. Mass spectrometry can be used to identify the structures of degradation intermediates .

Kinetic and Thermodynamic Studies

Adsorption Kinetics

Studies on similar reactive red dyes have shown that the adsorption process typically follows pseudo-second-order kinetics rather than pseudo-first-order, suggesting that the rate-limiting step is chemisorption involving sharing or exchange of electrons between the dye and adsorbent .

Table 1: Comparison of Kinetic Models for Reactive Red Dye Adsorption

Kinetic ModelMathematical ExpressionTypical R² ValueApplicability
Pseudo-first-orderln(qₑ-qₜ) = ln(qₑ) - k₁t/2.303<0.88Less suitable
Pseudo-second-ordert/qₜ = 1/(k₂qₑ²) + t/qₑ>0.99Most suitable
Intra-particle diffusionqₜ = k_id t^(1/2) + CVariableSupplementary

Thermodynamic Parameters

Thermodynamic studies on reactive red dyes show that adsorption processes are generally endothermic, as indicated by positive enthalpy (ΔH) values. The positive values of entropy (ΔS) suggest increased randomness at the solid-solution interface during adsorption .

Industrial Implications and Future Perspectives

Current Industrial Practices

In industrial settings, reactive dyes like Reactive Red 63 are valued for their:

  • Excellent washing fastness properties

  • Bright color shades

  • Relatively simple application processes

  • Versatility across different types of textile materials

Future Research Directions

Current research trends in reactive dyes focus on:

  • Development of more environmentally friendly synthesis routes

  • Improvement of fixation rates to reduce unfixed dye in wastewater

  • Novel degradation methods for wastewater treatment

  • Integration of continuous flow synthesis methods for safer and more efficient production

Recent advances in continuous flow synthesis have shown promise for producing reactive red dyes with higher purity and enhanced dyeing performance. For example, a multistep continuous heterogeneous synthesis system for Reactive Red 195 achieved a 20% increase in purity compared to commercial products .

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